(1,3-14C2)Propanedioic acid

Description

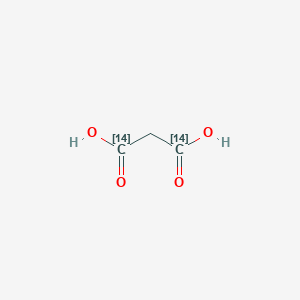

Structure

2D Structure

3D Structure

Properties

CAS No. |

13878-08-5 |

|---|---|

Molecular Formula |

C3H4O4 |

Molecular Weight |

108.05 g/mol |

IUPAC Name |

(1,3-14C2)propanedioic acid |

InChI |

InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7)/i2+2,3+2 |

InChI Key |

OFOBLEOULBTSOW-FTOQCNSHSA-N |

SMILES |

C(C(=O)O)C(=O)O |

Isomeric SMILES |

C([14C](=O)O)[14C](=O)O |

Canonical SMILES |

C(C(=O)O)C(=O)O |

Synonyms |

MALONIC ACID, [1,3-14C] |

Origin of Product |

United States |

The Role of Radiolabeled Compounds in Biochemical Investigations

Radiolabeled compounds, or radiotracers, are molecules where one or more atoms have been replaced by a radioisotope. amerigoscientific.com These isotopes, such as carbon-14 (B1195169), tritium (B154650) (³H), and iodine-125, emit detectable radiation, enabling scientists to track their movement and transformation within a biological system. amerigoscientific.com This technique is fundamental to a wide range of biochemical and biomedical research areas.

In drug development, for instance, radiolabeled versions of drug candidates are crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) properties. amerigoscientific.comacs.orgnih.gov By tracing the radiolabel, researchers can quantify the drug and its metabolites in various tissues and fluids, providing essential data for assessing a drug's efficacy and safety. acs.org Similarly, in metabolic studies, radiolabeled nutrients or precursor molecules help to elucidate complex metabolic pathways and understand how they are affected by diseases like cancer and diabetes. amerigoscientific.com The ability to introduce a radioactive tag into a molecule without significantly altering its chemical properties is a key advantage of this technique. amerigoscientific.com

The Importance of Positional Isotopic Labeling in Propanedioic Acid

The specific placement of the isotopic label within a molecule, known as positional labeling, is critical for gleaning detailed mechanistic information from tracer studies. In the case of (1,3-14C2)propanedioic acid, the ¹⁴C atoms are located at the carboxyl groups. This is significant because different carbon atoms within a molecule can have different metabolic fates. researchgate.net

For example, during certain biochemical reactions, a molecule might be cleaved or decarboxylated, leading to the loss of specific carbon atoms as carbon dioxide. If the radiolabel is on a carbon that is quickly removed, the tracer's journey through the metabolic pathway will be short. Conversely, if the label is on a part of the molecule that remains intact through several transformations, it can be used to track the molecule's progress further downstream. The strategic labeling in this compound allows researchers to follow the fate of the carboxyl carbons specifically.

Research Areas Utilizing 1,3 14c2 Propanedioic Acid

Chemical Synthesis Pathways for Radiolabeled Propanedioic Acid

The synthesis of (1,3-¹⁴C₂)propanedioic acid primarily revolves around the use of radiolabeled precursors and the subsequent hydrolysis of ester intermediates.

The synthesis of radiolabeled propanedioic acid, also known as malonic acid, often commences with simple, commercially available radiolabeled starting materials. wuxiapptec.com A common precursor is [¹⁴C]barium carbonate, which can be reacted with concentrated sulfuric acid to produce [¹⁴C]carbon dioxide. wuxiapptec.com This labeled gas can then be converted into various one-carbon intermediates, such as [¹⁴C]methanol or [¹⁴C]formaldehyde. wuxiapptec.com Another crucial starting material is [¹⁴C]potassium cyanide, which can be used to synthesize intermediates like [¹⁴C]cyanoacetic acid and its esters. wuxiapptec.com These labeled precursors are then incorporated into larger molecules through multi-step chemical reactions to yield the final radiolabeled propanedioic acid. wuxiapptec.com

Historically, a multi-step synthesis beginning with chloroacetic acid has been a notable method for producing malonic acid, though it is often associated with lower yields. mdpi.comatamankimya.comatamankimya.com A more contemporary and widely applied industrial method involves the hydrolysis of dimethyl malonate or diethyl malonate. mdpi.comatamankimya.com

The choice of precursor significantly impacts the efficiency and waste generation of the synthesis. For instance, using [¹⁴C]KCN as a starting material is often preferred over [¹⁴C]barium carbonate for labeling carboxylic acids due to its higher conversion rate and the generation of less radioactive waste. wuxiapptec.com

A general method for synthesizing (1,3-¹⁴C₂)propanedioic acid can be adapted from the synthesis of other radiolabeled carboxylic acids. This often involves the use of a malonic ester synthesis, where a key intermediate is a malonate ester. masterorganicchemistry.comucalgary.ca For instance, diethyl malonate can be prepared by the reaction of ethyl alcohol with cyanoacetic acid. atamankimya.comatamankimya.comatamanchemicals.com The methylene (B1212753) group of the malonic ester is readily deprotonated to form a reactive enolate, which can then be alkylated. ucalgary.caatamanchemicals.com

| Precursor | Intermediate(s) | Key Reactions |

| [¹⁴C]Barium Carbonate | [¹⁴C]Carbon Dioxide, [¹⁴C]Methanol, [¹⁴C]Formaldehyde | Acid treatment, reduction, oxidation |

| [¹⁴C]Potassium Cyanide | [¹⁴C]Cyanoacetic acid (ester) | Nucleophilic substitution, hydrolysis |

| Chloroacetic Acid | Cyanoacetic acid | Cyanation, hydrolysis |

A pivotal step in many synthetic routes for (1,3-¹⁴C₂)propanedioic acid is the hydrolysis of a corresponding labeled malonate diester, such as diethyl malonate. mdpi.comucalgary.ca This hydrolysis can be catalyzed by either acid or base. ucalgary.ca The process involves the conversion of both ester groups to carboxylic acid groups, yielding a substituted malonic acid. ucalgary.ca

The malonic ester synthesis is a versatile method that allows for the introduction of various substituents onto the alpha-carbon of the malonic acid backbone. masterorganicchemistry.com This involves the deprotonation of the malonic ester to form an enolate, followed by alkylation with an alkyl halide. libretexts.org Subsequent hydrolysis of the ester groups and decarboxylation leads to a substituted carboxylic acid. masterorganicchemistry.comlibretexts.org

| Hydrolysis Condition | Reagents | Outcome |

| Basic Hydrolysis | NaOH in MeOH, followed by reflux in HOAc | (R)-5 acid in 87% yield |

| Basic Hydrolysis | KOH in EtOH | Malonate monoester (mixture of cis/trans) |

| Acidic Hydrolysis | Reflux in EtOH:H₂O, then acidification with HCl | Precipitated dicarboxylic acid |

While the focus is on (1,3-¹⁴C₂)propanedioic acid, the synthesis of its derivatives is also of significant interest. For instance, radioiodinated phenylalkyl malonic acid derivatives have been developed as pH-sensitive SPECT tracers. nih.gov The synthesis of these compounds involves the reaction of a precursor with a radiolabeled iodide, followed by purification. nih.govplos.org

Furthermore, the malonic acid framework can be incorporated into more complex molecules, such as polymers. researchgate.net For example, 2-¹⁴C-labeled malonic acid has been used to create polymers where the radiolabel is an integral part of the polymer backbone, offering stability against decarboxylation. researchgate.net

Biotechnological approaches are also emerging for the production of malonic acid. Genetically modified microorganisms, such as E. coli, Pichia kudriavzevii, and Myceliophthora thermophila, have been engineered to produce malonic acid from various carbon sources through metabolic pathways involving malonyl-CoA or malonic semialdehyde as precursors. mdpi.comfrontiersin.orgfrontiersin.org

Isotopic Enrichment and Purity Considerations in Synthesis

The utility of (1,3-¹⁴C₂)propanedioic acid in research is directly dependent on its isotopic enrichment and purity. Isotopic enrichment refers to the mole fraction of the carbon-14 (B1195169) isotope at the labeled positions. isotope.com It is crucial to distinguish isotopic enrichment from species abundance, which is the percentage of molecules with the same isotopic composition. isotope.com

High isotopic enrichment is desirable to ensure that the detected signal originates from the labeled molecule. The determination of isotopic purity often involves mass spectrometry, which can accurately quantify the level of enrichment in labeled compounds. almacgroup.comresearchgate.net Time-of-flight mass spectrometry (TOF-MS) offers high resolution, which is particularly beneficial for separating isotopes of labeled compounds and improving the accuracy of enrichment determination. researchgate.net

Chemical purity is equally important, as impurities can interfere with experimental results. Therefore, rigorous purification and characterization are essential steps in the synthesis of radiolabeled compounds. isotope.com

Methods for Purification and Characterization of Radiolabeled Product

Following synthesis, (1,3-¹⁴C₂)propanedioic acid must be purified to remove any unreacted starting materials, byproducts, and other impurities. High-performance liquid chromatography (HPLC) is a widely used technique for the purification of radiolabeled compounds. nih.govnih.gov The product is collected in fractions, and the fraction containing the purified radiolabeled compound is identified for further use. nih.gov Other purification methods include crystallization and column chromatography. mdpi.comgoogle.com

Characterization of the final product is necessary to confirm its identity, purity, and specific activity. Analytical techniques such as radio thin-layer chromatography (R-TLC) and liquid scintillation counting are used to determine the radiochemical purity and activity. researchgate.net Spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), are employed to confirm the chemical structure and isotopic composition of the synthesized compound. nih.gov

| Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Purification of the radiolabeled product. nih.govnih.gov |

| Crystallization | Purification of the final product. mdpi.com |

| Column Chromatography | Purification of intermediates and final product. nih.gov |

| Radio Thin-Layer Chromatography (R-TLC) | Assessment of radiochemical purity. researchgate.net |

| Liquid Scintillation Counting | Quantification of radioactivity. researchgate.net |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation. nih.gov |

| Mass Spectrometry (MS) | Confirmation of molecular weight and isotopic composition. nih.gov |

Tracer Studies in Cellular and Subcellular Systems

The use of isotopically labeled compounds like this compound is a cornerstone of metabolic research. tandfonline.com By introducing this labeled molecule into biological systems, scientists can follow the radioactive signal as it is incorporated into different metabolites, effectively mapping the metabolic fate of the propanedioic acid backbone. These tracer studies are instrumental in understanding the dynamics of metabolic fluxes and the interconnectivity of various pathways. utah.edushimadzu.com

Investigation of Carbon Flow in Central Carbon Metabolism

Central carbon metabolism comprises the fundamental pathways that generate energy and biosynthetic precursors for the cell. utah.edu this compound, once converted to its metabolically active form, malonyl-CoA, can enter these central pathways, allowing for the detailed investigation of carbon flow. wikipedia.org

The Tricarboxylic Acid (TCA) cycle is a vital metabolic hub responsible for the oxidation of acetyl-CoA to generate ATP and reducing equivalents. opentextbc.ca While malonic acid is well-known as a competitive inhibitor of succinate dehydrogenase (Complex II) in the TCA cycle, its labeled form can be used to probe the cycle's activity and connections to other pathways. researchgate.net For instance, by tracking the distribution of the 14C label from this compound into TCA cycle intermediates, researchers can assess the flux through different segments of the cycle. nih.gov Studies have shown that the carbon atoms from acetyl-CoA are not lost as CO2 in the first turn of the cycle, and tracking labeled carbons helps determine their fate in subsequent turns. dducollegedu.ac.in

Inhibition of the TCA cycle by malonate can lead to the accumulation of certain intermediates, and when a labeled substrate is used, the pattern of label accumulation can reveal important regulatory points. For example, in studies with Atriplex spongiosa leaves, treatment with malonate led to an increase in labeled succinate and a decrease in labeled fumarate, confirming the expected inhibition and demonstrating the utility of this approach in studying plant acid metabolism. publish.csiro.au

Table 1: Key Enzymes and Intermediates in the TCA Cycle

| Enzyme | Intermediate |

| Citrate Synthase | Citrate |

| Aconitase | Isocitrate |

| Isocitrate Dehydrogenase | α-Ketoglutarate |

| α-Ketoglutarate Dehydrogenase | Succinyl-CoA |

| Succinyl-CoA Synthetase | Succinate |

| Succinate Dehydrogenase | Fumarate |

| Fumarase | Malate (B86768) |

| Malate Dehydrogenase | Oxaloacetate |

Oxidative phosphorylation is the process where the energy stored in NADH and FADH2, generated from pathways like the TCA cycle, is converted into ATP. opentextbc.ca This process is tightly coupled to the electron transport chain. The rate of oxidative phosphorylation is dependent on substrate availability and can be influenced by various factors, including the concentration of calcium ions. nih.gov While this compound does not directly participate in oxidative phosphorylation, its use in tracing carbon flow through the TCA cycle provides insight into the production of the NADH and FADH2 that fuel this process. By understanding the flux through the TCA cycle, researchers can indirectly assess the potential for ATP production via oxidative phosphorylation. researchgate.net

Fatty Acid Biosynthesis Research

Fatty acid synthesis is a crucial anabolic pathway that produces fatty acids from acetyl-CoA and malonyl-CoA. wikipedia.org this compound is a direct precursor to labeled malonyl-CoA, making it an invaluable tool for studying this process. wikipedia.orgresearchgate.net

Malonyl-CoA, formed from the carboxylation of acetyl-CoA, serves as the two-carbon donor for the elongation of the fatty acid chain. csun.edulibretexts.org When this compound is supplied to a system, it is converted to [1,3-14C2]malonyl-CoA. The fatty acid synthase complex then utilizes this labeled malonyl-CoA to build fatty acid chains. By analyzing the resulting fatty acids for the presence and position of the 14C label, researchers can quantify the rate of fatty acid synthesis and understand the contribution of malonyl-CoA to this process. byjus.com

This technique has been fundamental in establishing the role of malonyl-CoA as the key building block in lipogenesis and has been used to study the regulation of fatty acid synthesis under various physiological conditions. nih.govnih.gov For example, studies have shown that glucagon (B607659) can decrease malonyl-CoA levels, thereby inhibiting fatty acid synthesis and promoting fatty acid oxidation. nih.gov

Table 2: Research Findings on Malonyl-CoA in Fatty Acid Synthesis

| Finding | Organism/System | Reference |

| Malonyl-CoA is the direct precursor for fatty acid chain elongation. | General Biochemistry | wikipedia.orglibretexts.org |

| Glucagon signaling decreases malonyl-CoA levels, inhibiting fatty acid synthesis. | Isolated rat hepatocytes | nih.gov |

| Malonyl-CoA inhibits carnitine palmitoyltransferase 1 (CPT1), preventing fatty acid entry into mitochondria for oxidation. | General Biochemistry | wikipedia.orgnih.gov |

In addition to the primary cytosolic fatty acid synthesis (FASI), a distinct pathway known as mitochondrial fatty acid synthesis (mtFASII) exists within the mitochondria. nih.govnih.gov This pathway is essential for various mitochondrial functions, including the production of lipoic acid, a vital cofactor for several mitochondrial enzymes. medrxiv.orgplos.orgelifesciences.org

Enzymatic Reaction Mechanism Studies

The unique chemical properties of propanedioic acid make it an excellent probe for studying the mechanisms and kinetics of specific enzymes.

Propanedioic acid is widely known as a classic competitive inhibitor of succinate dehydrogenase (SDH), a crucial enzyme that functions in both the TCA cycle and the mitochondrial electron transport chain. nih.govresearchgate.net SDH catalyzes the oxidation of succinate to fumarate. The inhibitory action of malonate stems from its structural similarity to the natural substrate, succinate. libretexts.orgvedantu.com Both are dicarboxylic acids, which allows malonate to bind to the enzyme's active site. doubtnut.comlibretexts.org

However, malonate has only one methylene group separating its carboxyl groups, unlike succinate which has two. This subtle difference means that once bound, malonate cannot undergo the dehydrogenation reaction that succinate does. libretexts.org It effectively blocks the active site, preventing succinate from binding and halting the enzyme's catalytic activity. Because the inhibitor and substrate compete for the same site, the inhibition can be overcome by increasing the concentration of succinate. libretexts.org This inhibitory property was famously used in early biochemical studies to help elucidate the sequence of reactions in the TCA cycle by causing the accumulation of succinate. researchgate.netnih.gov

Table 3: Kinetic Parameters of Succinate Dehydrogenase Inhibition by Malonate

| Enzyme Source | Inhibitor | Kinetic Parameter | Value |

|---|---|---|---|

| Bovine Heart Submitochondrial Particles | Malonate | IC50 | 96 ± 1.3 µM |

| Rat Gastrocnemius Muscle Fibers (Types A, B, C) | Malonate | Ki | Similar across all fiber types |

IC50 (half maximal inhibitory concentration) and Ki (inhibition constant) values demonstrate the potency of malonate as a competitive inhibitor of succinate dehydrogenase. nih.govresearchgate.net

This compound is a precise tool for determining the kinetic parameters and substrate preferences of enzymes that metabolize malonate or related molecules. By measuring the rate of conversion of the radiolabeled substrate to a product, researchers can calculate key values like the Michaelis constant (Km) and maximum velocity (Vmax).

For example, kinetic studies on malonyl-CoA synthetase (ACSF3) utilized [2-14C]malonate to determine the enzyme's substrate specificity. By comparing the rate of reaction with malonate to that with other dicarboxylic acids, it was shown that the enzyme is highly specific for malonate.

Table 4: Substrate Specificity of Purified Human ACSF3 Protein

| Substrate (at 100 µM) | Relative Activity (%) |

|---|---|

| Malonate | 100% |

| Methylmalonate | 10.1% |

| Ethylmalonate | 1.1% |

| Succinate | 0.1% |

| Glutarate | 0.1% |

Activity of malonyl-CoA synthetase (ACSF3) with various dicarboxylic acids, measured using a radiolabel-based assay. Activity is expressed relative to the rate with malonate. nih.gov

Furthermore, labeled malonate can be used in competition assays to probe the specificity of transport proteins. Studies on mitochondrial carrier proteins have used radiolabeled compounds to demonstrate that specific transporters, such as uncoupling protein 3 (UCP3), are capable of transporting malonate across the mitochondrial membrane. researchgate.net

The metabolic fate of propanedioic acid is governed by a set of specific enzymes, and radiolabeled tracers have been essential for their identification and characterization. nih.govmsk.or.kr In mammals, the primary pathway for malonate utilization begins in the mitochondria. nih.govnih.gov

The key enzymes involved are:

Malonyl-CoA Synthetase (ACSF3): This mitochondrial enzyme catalyzes the first committed step in malonate metabolism. It activates malonate by ligating it to coenzyme A, an ATP-dependent reaction that forms malonyl-CoA. nih.govnih.govresearchgate.net This reaction is critical for converting the potentially toxic malonate into a metabolically active thioester. nih.govresearchgate.netnih.gov

Malonyl-CoA Decarboxylase (MCD): Once formed, malonyl-CoA can be decarboxylated by this enzyme to produce acetyl-CoA. wikipedia.orgnih.govnih.gov This acetyl-CoA can then be utilized in the TCA cycle, linking malonate metabolism directly to central energy pathways. nih.govnih.gov

In certain bacteria, additional enzymes for malonate processing exist. In Rhizobia, which live symbiotically with legumes where malonate is abundant, enzymes such as malonamidase have been identified. nih.govmsk.or.kr This enzyme catalyzes the hydrolysis of malonamate, a related compound, showcasing the diverse enzymatic strategies that have evolved to handle malonate. msk.or.kr

Table 5: Key Enzymes in Malonate Metabolism

| Enzyme | Reaction Catalyzed | Cellular Location (Mammals) | Primary Role |

|---|---|---|---|

| Malonyl-CoA Synthetase (ACSF3) | Malonate + CoA + ATP → Malonyl-CoA + AMP + PPi | Mitochondria | Activation of free malonate. nih.govnih.gov |

| Malonyl-CoA Decarboxylase (MCD) | Malonyl-CoA → Acetyl-CoA + CO2 | Mitochondria/Cytosol | Conversion to acetyl-CoA for use in TCA cycle. wikipedia.orgnih.gov |

| Malonamidase | Malonamate + H2O → Malonate + NH3 | Bacterial | Metabolism of malonate-related compounds. msk.or.kr |

Kinetic Isotope Effect Kie Studies

Theoretical Framework of Carbon Isotope Effects

The theoretical basis for the kinetic isotope effect lies in the principles of molecular vibrations and zero-point energy (ZPE). The substitution of a lighter isotope (like ¹²C) with a heavier one (like ¹³C or ¹⁴C) increases the reduced mass of the system, which in turn lowers the vibrational frequency of the chemical bonds involving that atom. Consequently, the zero-point energy of a bond to a heavier isotope is lower than that of a bond to a lighter isotope.

For a reaction to occur, a certain amount of energy, known as the activation energy, must be supplied to reach the transition state. In the case of a decarboxylation reaction, the rate-determining step involves the cleavage of a carbon-carbon bond. If the C-C bond is being broken in the transition state, the difference in zero-point energies between the isotopic reactants will be reflected in their activation energies. The molecule with the lighter isotope (¹²C) has a higher ground state energy level and thus a lower activation energy to reach the transition state, resulting in a faster reaction rate compared to its heavier counterpart (¹⁴C). This difference in rates gives rise to a "normal" kinetic isotope effect, where the ratio kL/kH is greater than 1. The magnitude of this effect is indicative of the extent of bond breaking in the transition state. For carbon isotopes, the rate of a ¹²C reaction is typically only about 4% faster than the corresponding ¹³C reaction because the mass increase is relatively small. wikipedia.org

Experimental Measurement Techniques for KIEs

The experimental determination of kinetic isotope effects for the decarboxylation of propanedioic acid involves precision measurements of reaction rates and isotopic compositions of reactants and products.

The decarboxylation of malonic acid, particularly when labeled with carbon isotopes, has been a subject of study to understand C-C bond cleavage. One investigation focused on malonic acid containing a natural abundance of ¹³C in a carboxyl position. cdnsciencepub.com In these experiments, the malonic acid is heated, and the rate of CO₂ evolution is measured. By comparing the reaction rate of the naturally abundant ¹³C-containing molecules with the all-¹²C molecules, a KIE can be determined. A 3.3% faster rate of reaction was observed for the molecule containing only ¹²C carbon atoms. cdnsciencepub.com Another study determined the isotope effect in the decarboxylation of malonic acid specifically labeled with ¹⁴C at one of the carboxyl groups (malonic-1-¹⁴C acid). aip.org

Using doubly labeled (1,3-¹⁴C₂)propanedioic acid or molecules with one labeled and one unlabeled carboxyl group allows for the study of intramolecular competition. In this setup, the two carboxyl groups within the same molecule compete to be eliminated as CO₂. The relative rates of cleavage of the ¹²C-¹²C bond versus the ¹²C-¹⁴C (or ¹²C-¹³C) bond can be determined by analyzing the isotopic ratio of the evolved CO₂.

An investigation using malonic acid with a natural abundance of ¹³C found a 2% greater probability of a ¹²C–¹²C bond rupturing compared to a ¹²C–¹³C bond within the same molecule. cdnsciencepub.com This intramolecular isotope effect was found to be independent of temperature. cdnsciencepub.com This type of experiment provides a more direct measure of the isotope effect on the bond-breaking step itself, as it minimizes other systemic variables that can affect intermolecular comparisons.

Table 1: Observed Isotope Effects in the Decarboxylation of Malonic Acid

| Isotopic Species Compared | Type of Effect | Observed Effect | Reference |

|---|---|---|---|

| ¹²CH₂(¹²COOH)₂ vs. ¹²CH₂(¹²COOH)(¹³COOH) | Intermolecular KIE | 3.3% faster rate for the all-¹²C molecule | cdnsciencepub.com |

| ¹²C-¹²C vs. ¹²C-¹³C bond rupture in ¹²CH₂(¹²COOH)(¹³COOH) | Intramolecular KIE | 2% greater probability of ¹²C-¹²C rupture | cdnsciencepub.com |

Interpretation of Isotope Effects in Reaction Mechanisms

The observation of a significant primary carbon KIE in the decarboxylation of malonic acid provides strong evidence that the C-C bond is broken in the rate-determining step of the reaction. The magnitude of the KIE is in reasonable agreement with theoretical predictions for a process where the carbon-carbon bond is significantly weakened or broken at the transition state. cdnsciencepub.com

Correlation of KIEs with Enzyme Mechanism and Transition State

While the provided search results focus primarily on the non-enzymatic decarboxylation of malonic acid, the principles of KIE analysis are widely applied to understand enzyme mechanisms. In enzymatic decarboxylations, comparing the KIE of the catalyzed reaction to the uncatalyzed reaction reveals how the enzyme facilitates the process.

For an enzymatic reaction, if the observed KIE is similar to that of the non-enzymatic reaction, it suggests that the enzyme accelerates the reaction without fundamentally altering the nature of the C-C bond breaking in the transition state. Conversely, a significantly different KIE in the enzymatic reaction would imply that the enzyme stabilizes a transition state that is structurally different from the one in solution. For instance, enzymes can use cofactors or strategically placed amino acid residues to facilitate charge stabilization or structural strain, altering the transition state and, consequently, the observed KIE. The study of KIEs in enzymatic systems provides crucial information about the structure of the enzyme-substrate complex at the transition state, which is essential for understanding the catalytic power of enzymes.

Advanced Analytical and Methodological Approaches

Radiometric Quantification Techniques

Radiometric techniques are foundational for the direct measurement of radioactivity. These methods are highly sensitive and specific for detecting the beta emissions from the 14C isotope within the propanedioic acid molecule.

Scintillation Counting for 14C Detection

Liquid Scintillation Counting (LSC) is a widely used laboratory method for quantifying low-energy beta-emitting isotopes like 14C. revvity.com The principle involves dissolving the sample containing (1,3-14C2)Propanedioic acid in a liquid scintillation cocktail. This cocktail typically contains an aromatic organic solvent and scintillators (fluors). revvity.com The energy from the beta particles (β) emitted by the 14C decay excites the solvent molecules, and this energy is then transferred to the scintillator molecules. revvity.com As the excited scintillator molecules return to their ground state, they emit photons of light, a process known as fluorescence. revvity.compsu.edu These light flashes are detected by photomultiplier tubes (PMTs) within the liquid scintillation counter, which convert them into electrical pulses that are then counted. revvity.com

The number of pulses is proportional to the amount of radioactivity in the sample. The efficiency of this process, known as counting efficiency, is the ratio of counts per minute (CPM) to disintegrations per minute (DPM). psu.edu However, various factors can interfere with the detection of light, a phenomenon called quenching. psu.eduiaea.org This can be caused by the sample's color or chemical composition, which may absorb the emitted photons before they reach the PMTs. psu.edu Modern scintillation counters can correct for quenching to provide an accurate quantification of the 14C content. uwm.edumednexus.org

| Parameter | Description | Relevance to this compound Analysis |

|---|---|---|

| Principle | Detection of beta-particle-induced light emissions in a scintillator cocktail. revvity.com | Direct quantification of 14C radioactivity. |

| Instrumentation | Liquid Scintillation Counter with Photomultiplier Tubes (PMTs). revvity.com | Converts light flashes into countable electrical signals. |

| Key Metric | Counts Per Minute (CPM) corrected for quenching to determine Disintegrations Per Minute (DPM). psu.edu | Provides an absolute measure of the amount of radiolabeled compound. |

| Common Issue | Quenching, which reduces counting efficiency. psu.eduiaea.org | Requires correction methods to ensure data accuracy. |

Accelerator Mass Spectrometry (AMS) for Ultra-Trace Analysis

Accelerator Mass Spectrometry (AMS) is an exceptionally sensitive technique for measuring long-lived radionuclides like 14C. wikipedia.org Unlike scintillation counting, which measures radioactive decay, AMS directly counts the number of 14C atoms in a sample. ox.ac.uk This results in a much higher detection efficiency, allowing for the analysis of significantly smaller sample sizes. ox.ac.ukberkeley.edu

The process begins with the conversion of the sample, containing this compound, into graphite (B72142) or carbon dioxide. ox.ac.ukllnl.gov This material is then ionized to produce a beam of negative ions. wikipedia.orgox.ac.uk A key advantage of this step is the elimination of the major isobaric interference, 14N, as nitrogen does not readily form stable negative ions. wikipedia.orgllnl.gov The ion beam is then accelerated to high energies (mega-electron volts) within a tandem accelerator. wikipedia.orgllnl.gov Inside the accelerator, the ions pass through a "stripper" (a thin foil or gas), which removes several electrons, converting the negative ions into positive ions and breaking apart molecular isobars like 13CH-. wikipedia.org The resulting ions are then separated by mass using magnetic and electric fields, and the 14C ions are counted individually in a detector. ox.ac.ukllnl.gov AMS can achieve sensitivities that are thousands of times greater than decay counting methods. berkeley.edu

| Parameter | Description | Advantage for this compound Analysis |

|---|---|---|

| Principle | Direct counting of 14C atoms after acceleration to high energies. ox.ac.uk | Extremely high sensitivity and precision, independent of decay rate. berkeley.edu |

| Sample Preparation | Conversion of the sample to graphite or CO2. llnl.gov | Enables introduction into the ion source of the AMS system. |

| Interference Removal | Formation of negative ions eliminates 14N interference; molecular isobars are destroyed in the accelerator. wikipedia.orgllnl.gov | Ensures that only 14C ions are counted, leading to high specificity. |

| Sensitivity | Can detect attomole (10-18 mole) quantities of 14C. llnl.gov | Ideal for studies with very low concentrations of the radiolabeled compound. |

Coupled Analytical Techniques

To provide more comprehensive information than simple quantification, radiometric detection is often coupled with separation and identification technologies.

Chromatographic Separation with Radiodetection

In metabolic studies, it is essential to separate the parent compound, this compound, from its various radiolabeled metabolites. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose. The sample extract is injected into the HPLC system, where it passes through a column containing a stationary phase. sielc.com Different compounds in the mixture interact differently with the stationary phase and are separated based on their physicochemical properties as they are carried along by a mobile phase. sielc.com

For the analysis of radiolabeled compounds, the eluent from the HPLC column is passed through a flow-through radioactivity detector (a radiodetector) placed in-line after the primary HPLC detector (e.g., a UV detector). This setup allows for the simultaneous collection of a standard chromatogram and a radiochromatogram, which shows peaks corresponding only to the radioactive components. This coupling provides information on the retention time, quantity, and purity of the radiolabeled species in the sample.

Mass Spectrometry (MS) Integration for Metabolite Identification

Mass spectrometry (MS) is an indispensable tool for determining the elemental composition and structure of molecules. nih.gov When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful platform for identifying unknown metabolites of this compound. After separation by the LC system, the eluent is introduced into the mass spectrometer's ion source, where molecules are ionized. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z) and records their relative abundance. ijpras.com

High-resolution mass spectrometry (HRMS) can provide the accurate mass of a metabolite, which allows for the determination of its elemental formula. nih.gov To gain further structural information, tandem mass spectrometry (MS/MS) is employed. mycompoundid.org In MS/MS, a specific metabolite ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. mycompoundid.orgmdpi.com The fragmentation pattern serves as a structural fingerprint that can be used to elucidate the metabolite's structure, for instance, by comparing it to spectra from known standards or in-silico generated fragmentation libraries. mycompoundid.orgmdpi.com

Stable Isotope Dilution Mass Spectrometry (SID-MS) is a gold-standard quantitative technique that relies on the use of a stable, heavy-isotope-labeled version of the analyte as an internal standard. researchgate.net While this compound is a radioisotope-labeled compound, the principle of isotope dilution is highly relevant. In a typical SID-MS workflow, a known amount of the stable isotope-labeled internal standard (e.g., containing 13C or 2H) is added to the sample before any processing or analysis. researchgate.net

This internal standard is chemically identical to the analyte of interest but has a different mass. researchgate.net During sample preparation and analysis by LC-MS, any loss of analyte will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the mass spectrometric signal of the endogenous analyte to that of the known amount of added internal standard, a highly accurate and precise quantification can be achieved. researchgate.net This method effectively corrects for variations in extraction efficiency and matrix effects during ionization. researchgate.net

Detection of 14C-labeled Metabolites

The detection and quantification of ¹⁴C-labeled metabolites derived from (1,3-¹⁴C₂)propanedioic acid are crucial for understanding its metabolic fate. Various analytical techniques are employed to achieve high sensitivity and specificity in complex biological matrices.

Liquid Scintillation Counting (LSC): This is a foundational technique for quantifying the total radioactivity in a sample. frontiersin.org LSC measures the beta particles emitted by ¹⁴C, offering high counting efficiency. frontiersin.orgnih.gov Samples, such as biological extracts, are mixed with a scintillation cocktail that emits light upon interaction with radiation. frontiersin.orgcambridge.org Photomultiplier tubes then detect these light flashes, with the rate of flashes being proportional to the amount of ¹⁴C present. frontiersin.org While LSC provides excellent quantitative data on total ¹⁴C content, it does not distinguish between the parent compound and its various metabolites. eag.com Therefore, it is often used in conjunction with chromatographic separation methods. eag.com

Autoradiography and Phosphorimaging: These techniques are used to visualize the spatial distribution of ¹⁴C-labeled compounds within tissues, cells, or on chromatography plates. nih.govopenmedscience.com In autoradiography, a sample is placed in contact with X-ray film. The radiation from ¹⁴C exposes the film, creating an image that maps the location of the radiolabeled molecules. nih.gov Phosphorimaging offers a more advanced, digital alternative with a wider dynamic range and higher sensitivity. ucsd.eduazurebiosystems.com A storage phosphor screen captures the energy from the beta particles. ucsd.eduazurebiosystems.com When scanned with a laser, the screen emits light in proportion to the radioactivity, generating a digital image. ucsd.eduazurebiosystems.com This allows for the quantitative analysis of radiolabeled metabolite distribution. nih.govazurebiosystems.com

Chromatographic Separation Coupled with Radioactivity Detection: To identify and quantify individual ¹⁴C-labeled metabolites, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are indispensable. eag.comnih.gov The sample extract is passed through an HPLC column, which separates the different metabolites based on their physicochemical properties. eag.com The eluent from the column can be collected in fractions for subsequent analysis by LSC, or it can be passed through a flow-through radioactivity detector for real-time measurement. eag.comnih.gov This combination allows for the creation of a radiochromatogram, where peaks correspond to individual ¹⁴C-labeled metabolites. nih.gov

Mass Spectrometry (MS): When coupled with HPLC, mass spectrometry (HPLC-MS) is a powerful tool for the structural elucidation of unknown metabolites. nih.govwayne.edu While MS itself does not directly detect the ¹⁴C label, it provides the mass-to-charge ratio and fragmentation patterns of the molecules eluting from the HPLC. nih.govwayne.edu By correlating the peaks in the radiochromatogram with the mass spectra, the chemical structures of the ¹⁴C-labeled metabolites can be identified. nih.govwayne.edu High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of metabolites with high accuracy, further aiding in their identification. wayne.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Labeling Patterns

While not a primary method for detecting the low-energy beta emissions of ¹⁴C, Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for determining the specific location of carbon labels within a molecule, particularly when ¹³C, a stable isotope, is used in conjunction with or as a proxy for ¹⁴C. The principles of detecting isotopic labels by NMR are based on the magnetic properties of certain nuclei.

¹³C NMR spectroscopy directly observes the ¹³C isotope, which has a nuclear spin of ½. The chemical shift of a ¹³C nucleus in an NMR spectrum is highly sensitive to its local chemical environment. Therefore, by analyzing the ¹³C NMR spectrum of a metabolite derived from a ¹³C-labeled precursor, the exact position(s) of the ¹³C label(s) can be determined. This information is invaluable for deducing the specific metabolic reactions that have occurred.

In the context of (1,3-¹⁴C₂)propanedioic acid, analogous studies using (1,3-¹³C₂)propanedioic acid would allow for the precise mapping of how the C1 and C3 carbons are incorporated into downstream metabolites. For instance, if the labeled propanedioic acid is metabolized to acetyl-CoA and then enters the citric acid cycle, the position of the ¹³C label in citrate, succinate (B1194679), or malate (B86768) can reveal the specific enzymatic steps involved.

Heteronuclear NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can further enhance the analysis of labeling patterns. These 2D NMR experiments correlate the signals of ¹³C nuclei with those of attached protons (¹H), providing detailed information about the connectivity of atoms within a molecule and confirming the location of the isotopic label.

Metabolic Flux Analysis (MFA) with 14C Tracers

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. The use of ¹⁴C-labeled tracers, such as (1,3-¹⁴C₂)propanedioic acid, is a cornerstone of MFA, providing empirical data to determine the flow of carbon through metabolic pathways. nih.gov

The fundamental principle of ¹⁴C-MFA involves introducing a ¹⁴C-labeled substrate into a biological system and then measuring the distribution of the ¹⁴C label among various downstream metabolites over time. nih.gov By tracking the incorporation of ¹⁴C, researchers can elucidate the activity of different metabolic pathways and quantify the flux through specific enzymatic reactions.

The long half-life of ¹⁴C makes it particularly suitable for studying metabolic processes over extended periods without the need to correct for radioactive decay. selcia.comselcia.com Its use is considered a highly sensitive method for both qualitative and quantitative analysis, allowing for the elucidation of metabolic pathways for both the parent compound and its resulting metabolites. selcia.com

Experimental Design for Flux Quantification

A robust experimental design is critical for obtaining accurate and meaningful data in ¹⁴C-MFA studies. Key considerations include the choice of labeled substrate, the duration of the labeling experiment, and the methods for sample collection and analysis.

Isotopic Steady State: Many MFA models assume that the biological system is at an isotopic steady state, meaning the rate of label incorporation into metabolites has reached a constant level. The experimental design must allow the system to achieve this state. This often involves a continuous infusion of the ¹⁴C-labeled substrate.

Pulse-Chase Experiments: An alternative approach is the pulse-chase experiment. nih.gov In this design, the system is first exposed to a "pulse" of the ¹⁴C-labeled substrate for a defined period. This is followed by a "chase" with an unlabeled form of the substrate. By analyzing the distribution of the ¹⁴C label in metabolites at various time points during the chase, the rates of metabolic turnover can be determined. nih.gov

Substrate Selection and Labeling Position: The choice of the ¹⁴C-labeled substrate and the specific position of the ¹⁴C atoms are critical. For (1,3-¹⁴C₂)propanedioic acid, the labels are at the carboxyl groups. The metabolic fate of these specific carbons can be tracked through decarboxylation reactions and their incorporation into other molecules.

Sample Collection and Quenching: To accurately capture the metabolic state at a specific time point, rapid quenching of metabolic activity is essential. This is typically achieved by flash-freezing the cells or tissues in a substance like liquid nitrogen. This prevents any further enzymatic reactions that could alter the labeling patterns of the metabolites.

The following table outlines a general experimental workflow for a ¹⁴C-MFA study:

| Step | Description | Key Considerations |

| 1. Cell/Organism Culture | Grow cells or organism under defined and controlled conditions to achieve a metabolic steady state. | Media composition, temperature, pH, and growth rate must be constant. |

| 2. Introduction of ¹⁴C-Tracer | Introduce (1,3-¹⁴C₂)propanedioic acid into the culture medium. | The concentration of the tracer and the duration of labeling are critical parameters. |

| 3. Isotopic Labeling | Allow the cells/organism to metabolize the ¹⁴C-tracer for a predetermined period. | This period should be sufficient to allow for significant label incorporation into the metabolites of interest. |

| 4. Quenching | Rapidly halt all metabolic activity to preserve the isotopic labeling pattern of the metabolites. | Methods include cold methanol (B129727) quenching or flash-freezing. |

| 5. Metabolite Extraction | Extract the intracellular and/or extracellular metabolites from the quenched samples. | The extraction method should be efficient and not degrade the metabolites. |

| 6. Separation and Detection | Separate and quantify the ¹⁴C-labeled metabolites using techniques like HPLC with radioactivity detection. | This provides the raw data on the distribution of the ¹⁴C label. |

| 7. Data Analysis | Use the measured labeling patterns in computational models to calculate metabolic fluxes. | This involves solving a system of algebraic equations that describe the metabolic network. |

Computational Modeling for Flux Distribution

The experimental data from ¹⁴C tracer experiments, specifically the distribution of the ¹⁴C label among metabolites, are used as inputs for computational models to estimate the intracellular metabolic fluxes. These models consist of a stoichiometric network of biochemical reactions and a set of equations that describe the flow of the isotopic label through this network.

Stoichiometric Model: The foundation of the computational model is a detailed map of the relevant metabolic pathways. This includes all the enzymatic reactions, their substrates, and their products.

Isotopomer Distribution Vectors: The model tracks the distribution of different isotopomers (molecules that differ only in their isotopic composition) for each metabolite in the network. For (1,3-¹⁴C₂)propanedioic acid, the initial input would be a molecule with ¹⁴C at positions 1 and 3. The model then simulates how this labeling pattern changes as the molecule is transformed through various reactions.

Flux Estimation: The core of the computational analysis is to find the set of metabolic fluxes that best explains the experimentally measured ¹⁴C labeling patterns. This is typically formulated as an optimization problem where the difference between the simulated and measured labeling patterns is minimized.

Various software packages are available to perform these complex calculations, which involve solving large systems of algebraic and differential equations. The output of this analysis is a flux map, which provides a quantitative description of the activity of the metabolic network.

Hybrid Labeling Strategies (e.g., 14C and 13C)

Hybrid labeling strategies that utilize both ¹⁴C and ¹³C tracers can offer a more comprehensive understanding of metabolic fluxes. In such an approach, parallel experiments can be conducted, one with a ¹⁴C-labeled substrate and another with a ¹³C-labeled substrate.

¹³C for Positional Information: The ¹³C experiment, analyzed by MS or NMR, yields detailed information on the positional distribution of the label. This is particularly powerful for resolving fluxes at metabolic branch points and in cyclic pathways.

Research Directions and Emerging Applications

Investigation of Novel Biochemical Roles

(1,3-14C2)Propanedioic acid is instrumental in investigating the expanding roles of malonate and its activated form, malonyl-CoA, in cellular metabolism. Beyond its well-established role in fatty acid synthesis, malonyl-CoA is a critical building block for a diverse array of natural products and a key regulatory molecule.

Tracing Novel Biosynthetic Pathways: Researchers are designing and discovering new artificial biosynthetic pathways for the production of valuable chemicals. For instance, novel routes to produce malonic acid from substrates like oxaloacetate have been engineered in microorganisms. nih.govnih.govnih.govnih.govnih.gov The use of this compound can be pivotal in validating and optimizing these pathways by tracing the incorporation of the labeled carbons into the final products. This allows for the quantification of pathway efficiency and the identification of potential metabolic bottlenecks.

One significant area of investigation is the biosynthesis of polyketides, a large family of structurally diverse natural products with a wide range of biological activities, including antibiotic and anticancer properties. nih.govnih.govmdpi.com Polyketide synthases utilize malonyl-CoA as a key extender unit in the assembly of the polyketide chain. By supplying this compound to a polyketide-producing organism, researchers can trace the incorporation of the labeled malonate units into the final polyketide structure, providing insights into the biosynthetic mechanism and stereochemistry of the process. nih.gov

Elucidating Regulatory Functions: Malonyl-CoA is not just a substrate but also a critical signaling molecule that regulates fatty acid metabolism. It allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for beta-oxidation. nih.govwikipedia.org This prevents a futile cycle of simultaneous fatty acid synthesis and degradation. This compound can be used to study the dynamics of malonyl-CoA pools and their influence on fatty acid oxidation under various physiological and pathological conditions. Furthermore, in some bacteria, malonyl-CoA levels regulate the expression of genes involved in fatty acid and phospholipid synthesis through transcription factors like FapR. biorxiv.org Tracer studies with this compound can help to quantify the flux through malonyl-CoA and its impact on these regulatory networks.

The table below summarizes key biochemical pathways where this compound can be applied as a tracer.

| Pathway | Key Enzyme/Process | Organism Type | Research Application of this compound |

| Fatty Acid Biosynthesis | Acetyl-CoA Carboxylase, Fatty Acid Synthase | Eukaryotes, Prokaryotes | Tracing the incorporation of malonate into fatty acids. wikipedia.orgnih.govlibretexts.org |

| Polyketide Biosynthesis | Polyketide Synthase | Bacteria, Fungi, Plants | Elucidating the assembly of polyketide chains. nih.govnih.govmdpi.com |

| Malonyl-CoA Metabolism | Malonyl-CoA Synthetase, Malonyl-CoA Decarboxylase | Eukaryotes, Prokaryotes | Investigating the synthesis and degradation of malonyl-CoA. nih.govwikipedia.org |

| Artificial Biosynthetic Pathways | Engineered Enzymes | Microorganisms | Validating and optimizing novel metabolic pathways. nih.govnih.govfrontiersin.org |

Application in Systems Biology and Multi-Omics Studies

Systems biology aims to understand the complex interactions within biological systems by integrating data from various "omics" levels, including genomics, transcriptomics, proteomics, and metabolomics. nih.govnih.govfrontiersin.org Isotopic tracers like this compound are central to the metabolomics arm of these studies, providing dynamic information on metabolic fluxes that complement the static snapshots provided by other omics technologies. nih.govnih.gov

Metabolic Flux Analysis (MFA): 13C-Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. nih.gov While 13C is more commonly used due to its detection by mass spectrometry and NMR, 14C-labeled tracers like this compound can also be employed, particularly in studies requiring high sensitivity. By measuring the distribution of the 14C label in various metabolites, researchers can deduce the active metabolic pathways and their relative contributions to cellular metabolism. This is particularly valuable in metabolic engineering to assess the impact of genetic modifications on pathway fluxes and in studying metabolic reprogramming in diseases like cancer.

Integration with Other Omics Data: The data generated from this compound tracing studies can be integrated with other omics datasets to build more comprehensive models of cellular function. For example, changes in metabolic fluxes determined by tracer analysis can be correlated with changes in gene expression (transcriptomics) and protein levels (proteomics) to identify regulatory hotspots in metabolic networks. This integrated multi-omics approach provides a more holistic understanding of how cells respond to genetic or environmental perturbations. nih.govnih.gov

The following table outlines the application of this compound in systems biology.

| Systems Biology Approach | Data Generated | Integrated Omics Data | Key Insights |

| Metabolic Flux Analysis (MFA) | Quantitative reaction rates (fluxes) | Genomics, Transcriptomics | Identification of active pathways and metabolic bottlenecks. |

| Multi-Omics Integration | Dynamic metabolic data | Proteomics, Metabolomics | Understanding the regulation of metabolic networks. nih.govnih.gov |

Development of New Radiolabeled Derivatives for Specific Research Probes

The chemical structure of propanedioic acid allows for its derivatization to create a variety of radiolabeled probes for specific research applications, including in vivo imaging. dntb.gov.uanih.gov The presence of the 14C label in this compound provides a means to quantify the distribution and fate of these probes.

Synthesis of Precursors: this compound can serve as a precursor for the enzymatic or chemical synthesis of other radiolabeled molecules. For instance, it can be converted to [1,3-14C]malonyl-CoA, which can then be used in in vitro studies of fatty acid and polyketide synthases. nih.gov The synthesis of such radiolabeled substrates is crucial for detailed kinetic and mechanistic studies of these important enzyme complexes.

Development of Imaging Probes: There is growing interest in developing radiolabeled probes for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). dntb.gov.uanih.gov While 14C is not a PET or SPECT isotope, derivatives of malonic acid have been labeled with isotopes suitable for these techniques (e.g., 18F, 123I). The development of these probes often begins with foundational studies using 14C-labeled analogues to investigate their biodistribution and metabolic stability. This compound can be chemically modified to include chelating moieties for radiometals or functional groups for radiohalogenation, creating a new generation of research probes. nih.gov For example, the synthesis of azide-labeled analogs allows for their further functionalization via "click chemistry." mdpi.com

The table below details potential radiolabeled derivatives and their applications.

| Derivative Type | Labeling Strategy | Potential Application |

| [1,3-14C]Malonyl-CoA | Enzymatic synthesis from (1,3-14C)Propanedioic acid | In vitro enzyme assays. nih.gov |

| 18F-labeled Malonic Acid Analogs | Chemical synthesis using (1,3-14C)Propanedioic acid as a template | PET imaging of apoptosis or tumor metabolism. |

| 123I-labeled Malonic Acid Analogs | Chemical synthesis and radioiodination | SPECT imaging of tissue pH. nih.gov |

| Bioconjugated Probes | Coupling of (1,3-14C)Propanedioic acid derivatives to biomolecules | Tracing the fate of targeted drug delivery systems. |

Advancements in Isotopic Tracing Methodologies and Data Analysis

The utility of this compound as a metabolic tracer is enhanced by ongoing advancements in analytical instrumentation and computational data analysis tools.

Advanced Detection Techniques: The detection of 14C-labeled metabolites has been significantly improved by the development of highly sensitive techniques. Accelerator Mass Spectrometry (AMS) allows for the detection of extremely low levels of 14C, making it possible to conduct human studies with microdoses of radiolabeled compounds. tandfonline.com When coupled with separation techniques like High-Performance Liquid Chromatography (HPLC), AMS and other radioactivity detectors enable the generation of detailed radiochromatograms for metabolite profiling. tandfonline.comopenmedscience.comnih.gov

Computational Modeling and Data Analysis: The complex datasets generated from isotopic tracing experiments require sophisticated computational tools for analysis and interpretation. nih.gov Kinetic modeling, for instance, uses time-course data from tracer studies to estimate the rates of metabolic reactions and understand the dynamic behavior of metabolic pathways. nih.govnih.govresearchgate.netscite.ainrel.gov Software platforms like MetaboAnalyst and MeltDB provide comprehensive environments for the statistical analysis and visualization of metabolomics data, including data from isotopic labeling experiments. nih.gov These tools facilitate the integration of tracer data with other omics datasets and the construction of predictive metabolic models.

The following table summarizes the key advancements in methodologies and data analysis relevant to the use of this compound.

| Area of Advancement | Specific Technology/Method | Impact on this compound Research |

| Analytical Instrumentation | Accelerator Mass Spectrometry (AMS), Radio-HPLC | Increased sensitivity for detecting 14C-labeled metabolites. tandfonline.comopenmedscience.com |

| Data Analysis | Kinetic Modeling, Metabolic Flux Analysis | Quantitative understanding of metabolic dynamics. nih.govnih.gov |

| Computational Tools | MetaboAnalyst, MeltDB, IMPaLA | Integrated analysis of metabolomics and other omics data. nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthesis and purification protocols for (1,3-¹⁴C₂)propanedioic acid in isotopic labeling studies?

- Methodology : The synthesis typically involves carboxylation of acetic acid derivatives using ¹⁴C-labeled carbon dioxide under controlled conditions. For purification, recrystallization in ethanol-water mixtures or chromatography (e.g., reverse-phase HPLC) is recommended to achieve >98% isotopic purity. Ensure rigorous exclusion of moisture to prevent hydrolysis during storage .

- Key Data :

| Parameter | Value |

|---|---|

| Isotopic Purity | ≥98% |

| Storage Conditions | -20°C in desiccated, amber vials |

| Common Contaminants | Unlabeled malonic acid, succinic acid |

Q. How does (1,3-¹⁴C₂)propanedioic acid function as a competitive inhibitor in metabolic studies?

- Mechanism : It competitively inhibits succinate dehydrogenase (Complex II) by mimicking succinate’s structure, binding to the enzyme’s active site. This blocks electron transfer to ubiquinone, disrupting the tricarboxylic acid (TCA) cycle and respiratory chain .

- Experimental Design : Use concentrations between 0.5–5 mM in mitochondrial assays. Validate inhibition via oxygen consumption measurements or spectrophotometric detection of reduced coenzyme Q.

Q. What analytical techniques are optimal for quantifying (1,3-¹⁴C₂)propanedioic acid in biological matrices?

- Methods :

- HPLC with Radiometric Detection : Use a C18 column, 0.065% H₃PO₄ mobile phase (isocratic elution, 0.6 mL/min), and compare retention times against ¹⁴C-labeled standards .

- Scintillation Counting : Extract samples with acetonitrile, concentrate via lyophilization, and measure radioactivity with quench correction .

Advanced Research Questions

Q. How should researchers design isotopic tracing experiments to track (1,3-¹⁴C₂)propanedioic acid metabolism in vivo?

- Steps :

Define objectives (e.g., flux analysis in TCA cycle vs. lipid synthesis).

Administer the compound via intraperitoneal injection or perfusion.

Terminate experiments at staggered timepoints; extract tissues and analyze ¹⁴C incorporation via LC-MS or autoradiography.

Use compartmental modeling to interpret isotopic enrichment patterns .

- Pitfalls : Account for isotopic dilution and label scrambling in branched metabolic pathways.

Q. What strategies resolve contradictions in enzyme inhibition data involving (1,3-¹⁴C₂)propanedioic acid?

- Troubleshooting :

- Verify enzyme source purity (e.g., mitochondrial vs. recombinant Complex II).

- Check for interference from cofactors (e.g., Fe-S clusters) or pH-dependent binding affinity.

- Replicate experiments under varied buffer conditions (e.g., ionic strength, temperature) .

Q. How do structural modifications (e.g., esterification, fluorination) alter the environmental persistence of propanedioic acid derivatives?

- Case Study : Fluorinated derivatives (e.g., γ-ω-perfluoroalkyl esters) exhibit extended half-lives due to resistance to hydrolysis. Assess environmental fate using OECD Guideline 307: conduct soil biodegradation tests and measure Kow (octanol-water partition coefficients) .

- Regulatory Compliance : Report significant new uses under TSCA Section 5(a)(2) if modifying alkyl chain lengths or introducing reactive groups .

Q. What are best practices for ensuring reproducibility in studies using (1,3-¹⁴C₂)propanedioic acid?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.